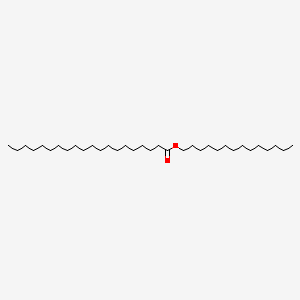

Myristyl arachidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetradecyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBICALCKYSGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336931 | |

| Record name | Tetradecyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22413-04-3 | |

| Record name | Eicosanoic acid, tetradecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetradecyl Eicosanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary methods for synthesizing tetradecyl eicosanoate, a long-chain wax ester. The synthesis of such esters is crucial for various applications, including in the formulation of pharmaceuticals, cosmetics, and as bio-lubricants. This document outlines both enzymatic and chemical approaches to the synthesis, presenting detailed experimental protocols and quantitative data to facilitate replication and further research.

Core Synthesis Methodologies

The synthesis of tetradecyl eicosanoate can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis. Enzymatic methods are lauded for their mild reaction conditions and high specificity, positioning them as a "green" chemistry approach. Chemical synthesis, while potentially harsher, offers a more traditional and sometimes faster route to the desired product.

Enzymatic Synthesis via Direct Esterification

Enzymatic synthesis of wax esters typically employs lipases to catalyze the direct esterification of a fatty acid with a fatty alcohol.[1][2] This method is advantageous due to its operation at lower temperatures, which prevents the degradation of sensitive molecules. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process.[1][3][4]

A general reaction scheme for the lipase-catalyzed synthesis of tetradecyl eicosanoate is as follows:

Eicosanoic Acid + Tetradecanol --(Immobilized Lipase)--> Tetradecyl Eicosanoate + Water

The following diagram illustrates the enzymatic synthesis pathway:

Caption: Enzymatic synthesis of tetradecyl eicosanoate.

Chemical Synthesis via Acid-Catalyzed Esterification (Fischer Esterification)

Chemical synthesis can be achieved through the direct esterification of eicosanoic acid and tetradecanol in the presence of an acid catalyst, a process known as Fischer esterification. Strong acids like sulfuric acid are commonly used as catalysts. This method typically requires elevated temperatures to drive the reaction towards the formation of the ester.

The reaction is represented as:

Eicosanoic Acid + Tetradecanol --(H+)--> Tetradecyl Eicosanoate + Water

The diagram below outlines the acid-catalyzed esterification pathway:

Caption: Chemical synthesis via acid-catalyzed esterification.

Chemical Synthesis via Transesterification

An alternative chemical route is transesterification, where a fatty acid ester (e.g., methyl eicosanoate) reacts with a fatty alcohol (tetradecanol) in the presence of a catalyst. This method can be catalyzed by either acids or bases. The choice of catalyst can influence reaction times and yields.

The general transesterification reaction is:

Methyl Eicosanoate + Tetradecanol --(Catalyst)--> Tetradecyl Eicosanoate + Methanol

The following diagram illustrates the transesterification process:

Caption: Chemical synthesis via transesterification.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis methods. It is important to note that while specific data for tetradecyl eicosanoate is limited, the presented data for similar long-chain wax esters provides a strong basis for experimental design.

Table 1: Enzymatic Synthesis of Long-Chain Wax Esters

| Parameter | Value | Reference |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | |

| Substrates | Fatty Acid and Fatty Alcohol | |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | |

| Enzyme Dosage | 1.25% (w/w of total substrates) | |

| Temperature | 70 °C | |

| Reaction Time | 1 - 6 hours | |

| Conversion Yield | >95% | |

| Agitation Speed | 350 rpm |

Table 2: Chemical Synthesis of Fatty Acid Esters

| Parameter | Value | Reference |

| Catalyst | Sulfonated Biochar (Solid Acid Catalyst) | |

| Substrates | Oleic Acid and Methanol | |

| Substrate Molar Ratio (Methanol:Acid) | 8:1 | |

| Catalyst Loading | 4.0 wt% | |

| Temperature | 80 °C | |

| Reaction Time | 5 hours | |

| Conversion Yield | 96.28% |

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of tetradecyl eicosanoate based on established methods for similar long-chain wax esters.

Protocol 1: Enzymatic Synthesis of Tetradecyl Eicosanoate

This protocol is adapted from methodologies for the synthesis of other long-chain wax esters using an immobilized lipase.

Materials:

-

Eicosanoic acid

-

Tetradecanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Hexane (or solvent-free)

-

Ethanol

-

Saturated sodium carbonate solution

Equipment:

-

Jacketed glass reactor with magnetic stirrer and temperature control

-

Vacuum pump

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a jacketed glass reactor, combine equimolar amounts of eicosanoic acid and tetradecanol. For a solvent-free system, gently heat the mixture to melt the reactants.

-

Add the immobilized lipase at a concentration of 1.25% (w/w) of the total substrate mass.

-

Heat the reaction mixture to 70 °C with constant stirring at 350 rpm.

-

Apply a vacuum to the reactor to facilitate the removal of water produced during the esterification, which drives the reaction to completion.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction has reached completion (typically >95% conversion, after 1-6 hours), cool the mixture and filter to recover the immobilized enzyme for reuse.

-

The crude product can be purified by first washing with ethanol to remove any unreacted tetradecanol, followed by a wash with a saturated sodium carbonate solution to remove any remaining free fatty acids.

-

The final product can be further purified by column chromatography on silica gel if required.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetradecyl eicosanoate.

Protocol 2: Acid-Catalyzed Chemical Synthesis of Tetradecyl Eicosanoate

This protocol is a general procedure for Fischer esterification adapted for the synthesis of tetradecyl eicosanoate.

Materials:

-

Eicosanoic acid

-

Tetradecanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add eicosanoic acid, a 1.5 molar excess of tetradecanol, and a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of eicosanoic acid).

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction (typically several hours).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tetradecyl eicosanoate.

-

The product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the synthesis, purification, and analysis of tetradecyl eicosanoate.

Caption: General experimental workflow.

References

The Natural Origins of Myristyl Arachidate Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the constituent components of myristyl arachidate: myristyl alcohol (1-tetradecanol) and arachidic acid (eicosanoic acid). While this compound itself is not commonly found as a naturally occurring ester, its precursors are readily available in a variety of plant and animal-based sources. This document details these sources, presents quantitative data, outlines experimental protocols for their analysis, and illustrates their biosynthetic pathways.

Natural Sources of this compound Components

This compound is a wax ester formed from the esterification of myristyl alcohol and arachidic acid. The natural occurrence of these two components is distinct and widespread.

Myristyl Alcohol (1-Tetradecanol)

Myristyl alcohol is a saturated fatty alcohol with a 14-carbon chain. It is primarily derived from the hydrogenation of myristic acid.[1][2] Natural sources rich in myristic acid, and therefore precursors to myristyl alcohol, include:

-

Nutmeg (Myristica fragrans): Nutmeg butter is a significant source, containing about 75% trimyristin, the triglyceride of myristic acid.[3][4] The essential oil of nutmeg also contains myristicin.[5]

-

Coconut Oil (Cocos nucifera): A major source for the commercial production of myristyl alcohol.

-

Palm Kernel Oil (Elaeis guineensis): Another primary feedstock for the industrial production of myristyl alcohol.

-

Animal Fats: Myristic acid is found in butterfat and is present in bovine milk (8-14%) and human breast milk (8.6%).

Arachidic Acid (Eicosanoic Acid)

Arachidic acid is a saturated fatty acid with a 20-carbon chain. It is typically found in smaller quantities than other fatty acids in natural sources. Notable sources include:

-

Peanut Oil (Arachis hypogaea): As its name suggests, arachidic acid is a constituent of peanut oil.

-

Corn Oil (Zea mays): Found in modest concentrations.

-

Other Vegetable Oils: Also present in rapeseed oil and sunflower oil.

-

Fish Oils: A natural source of arachidic acid.

Quantitative Data on Myristyl Alcohol and Arachidic Acid in Natural Sources

The concentration of myristyl alcohol and arachidic acid can vary depending on the specific source, geographical origin, and processing methods. The following tables summarize available quantitative data.

Table 1: Concentration of Myristyl Alcohol Precursors (Myristic Acid) in Various Natural Sources

| Natural Source | Component | Concentration (% of total fatty acids) | Reference(s) |

| Nutmeg Butter | Trimyristin | ~75% | |

| Coconut Oil | Myristic Acid | 16-21% | |

| Palm Kernel Oil | Myristic Acid | 14-18% | |

| Bovine Milk Fat | Myristic Acid | 8-14% | |

| Human Breast Milk | Myristic Acid | 8.6% |

Table 2: Concentration of Arachidic Acid in Various Natural Sources

| Natural Source | Concentration (% of total fatty acids) | Reference(s) |

| Peanut Oil | 1.1-1.7% | |

| Corn Oil | <0.5% | |

| Rapeseed Oil | 0.5-1.5% | |

| Sunflower Oil | 0.3-0.7% |

Experimental Protocols

This section details the methodologies for the extraction, quantification, and synthesis of myristyl alcohol and arachidic acid.

Extraction and Quantification of Fatty Alcohols (including Myristyl Alcohol) from Natural Sources

Objective: To extract and quantify myristyl alcohol from plant oils or waxes.

Methodology:

-

Saponification:

-

Weigh 5-10 g of the oil or wax sample into a round-bottom flask.

-

Add 50 mL of 2 M ethanolic potassium hydroxide.

-

Reflux the mixture for 1-2 hours to hydrolyze the esters.

-

-

Extraction of Unsaponifiables (including fatty alcohols):

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 50 mL of distilled water and 50 mL of n-hexane.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper hexane layer.

-

Repeat the extraction of the aqueous layer two more times with 50 mL of n-hexane.

-

Combine the hexane extracts and wash with 50 mL of distilled water to remove any remaining soap.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.

-

-

Quantification by Gas Chromatography (GC):

-

Derivatization (optional but recommended for better peak shape): The extracted fatty alcohols can be derivatized to their trimethylsilyl (TMS) ethers by reacting with a silylating agent (e.g., BSTFA with 1% TMCS) at 60-70°C for 30 minutes.

-

GC-FID or GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min, and hold for a few minutes.

-

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.

-

Quantification: Use an internal or external standard of myristyl alcohol for accurate quantification.

-

-

Extraction and Quantification of Fatty Acids (including Arachidic Acid) from Natural Sources

Objective: To extract and quantify arachidic acid from plant oils.

Methodology:

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Weigh approximately 100 mg of the oil sample into a screw-capped test tube.

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Heat the mixture in a water bath at 50-60°C for 10-15 minutes with occasional shaking.

-

After cooling, add 2 mL of n-hexane and 2 mL of distilled water.

-

Vortex the mixture and centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for analysis.

-

-

Quantification by Gas Chromatography (GC):

-

GC-FID or GC-MS Analysis:

-

Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for good separation of FAMEs.

-

Injector Temperature: 220-250°C.

-

Oven Temperature Program: A temperature gradient is used to separate FAMEs of different chain lengths and degrees of unsaturation (e.g., start at 100°C, ramp to 240°C).

-

Detector: FID for quantification or MS for identification.

-

Quantification: A certified FAME mixture standard is used for peak identification and quantification.

-

-

Synthesis of this compound

Objective: To synthesize this compound from myristyl alcohol and arachidic acid.

Methodology (Enzymatic Synthesis):

-

Reactants:

-

Myristyl alcohol (1 equivalent)

-

Arachidic acid (1 equivalent)

-

Immobilized lipase (e.g., Novozym 435) as a catalyst (typically 5-10% by weight of the total reactants).

-

-

Procedure:

-

Combine myristyl alcohol and arachidic acid in a reaction vessel.

-

Heat the mixture to a temperature that allows both reactants to be in a liquid state (e.g., 60-80°C).

-

Add the immobilized lipase to the molten mixture.

-

The reaction can be carried out under vacuum to remove the water produced during esterification, which drives the reaction to completion.

-

Monitor the reaction progress by taking small aliquots and analyzing the disappearance of the reactants or the appearance of the product using techniques like Thin Layer Chromatography (TLC) or GC.

-

Once the reaction is complete, the immobilized enzyme can be filtered off for reuse.

-

The resulting this compound can be purified by techniques such as column chromatography if necessary.

-

Biosynthetic Pathways

The biosynthesis of myristyl alcohol and arachidic acid occurs through the general pathways of fatty acid and fatty alcohol synthesis in organisms.

Biosynthesis of Myristic Acid and Arachidic Acid

Saturated fatty acids like myristic acid (C14) and arachidic acid (C20) are synthesized from acetyl-CoA through the action of the fatty acid synthase (FAS) complex. The elongation to very-long-chain fatty acids (VLCFAs) like arachidic acid involves a separate elongase system in the endoplasmic reticulum.

Biosynthesis of Myristyl Alcohol

Myristyl alcohol is produced from myristoyl-CoA (the activated form of myristic acid) through the action of fatty acyl-CoA reductases.

References

- 1. atamankimya.com [atamankimya.com]

- 2. specialchem.com [specialchem.com]

- 3. curlvana.in [curlvana.in]

- 4. Production, handling and processing of nutmeg and mace and their culinary uses - Section VI-Composition and constituents of nutmeg and mace [fao.org]

- 5. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myristyl Arachidate (CAS Number: 22413-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl arachidate, with the CAS number 22413-04-3, is a wax ester composed of myristyl alcohol and arachidic acid. It belongs to the class of long-chain fatty acid esters, which are noted for their diverse applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications, safety data, and its role in biological systems.

Physicochemical Properties

This compound is a solid at room temperature with a waxy texture.[1][2] Its lipophilic nature governs its utility in various formulations. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C34H68O2 | [1][2][3] |

| Molecular Weight | 508.9 g/mol | |

| IUPAC Name | tetradecyl icosanoate | |

| Synonyms | Tetradecyl eicosanoate, Eicosanoic acid, tetradecyl ester | |

| Physical State | Solid | |

| Purity | >99% (commercially available) | |

| Storage Temperature | Room temperature or -20°C | |

| XLogP3-AA | 16.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 32 | |

| Exact Mass | 508.52193141 Da | |

| Topological Polar Surface Area | 26.3 Ų |

Synthesis

The synthesis of this compound is typically achieved through the esterification of myristyl alcohol with arachidic acid. Both chemical and enzymatic methods can be employed for this purpose.

Chemical Synthesis

Acid-catalyzed esterification is a common method for producing fatty acid esters. The reaction involves heating the fatty acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The removal of water as it is formed drives the reaction towards the product.

Enzymatic Synthesis

Biocatalytic synthesis using lipases is an increasingly popular "green chemistry" approach. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), can efficiently catalyze the esterification under milder conditions, often in solvent-free systems.

Experimental Protocol: General Enzymatic Esterification

A general protocol for the enzymatic synthesis of a long-chain wax ester like this compound is as follows:

-

Reactant Preparation: Myristyl alcohol and arachidic acid are mixed in an equimolar ratio in a reaction vessel.

-

Enzyme Addition: An immobilized lipase (e.g., 1-10% by weight of reactants) is added to the mixture.

-

Reaction Conditions: The reaction is typically conducted at a temperature between 60-70°C. To drive the equilibrium towards ester formation, water produced during the reaction is removed, often by applying a vacuum or bubbling dry nitrogen through the mixture.

-

Monitoring: The reaction progress is monitored by measuring the decrease in acid value of the mixture over time.

-

Purification: Upon completion, the immobilized enzyme is filtered off. The product, this compound, can be purified from any unreacted starting materials by methods such as crystallization or chromatography.

A simplified workflow for this process is illustrated in the diagram below.

Applications in Research and Drug Development

This compound's properties make it a valuable excipient in pharmaceutical and dermatological formulations.

-

Emollient and Moisturizer: It forms an occlusive layer on the skin, reducing water loss and imparting a soft, smooth feel.

-

Texture Enhancer: In creams and lotions, it increases viscosity and improves spreadability.

-

Stabilizer: It can act as a co-emulsifier, enhancing the stability of emulsions.

-

Drug Delivery: As a lipid-based excipient, it can be used in the formulation of lipid nanoparticles or as a matrix-forming agent in sustained-release oral dosage forms. Its miscibility with active pharmaceutical ingredients (APIs) can be a critical factor in formulation development.

Safety and Toxicology

While specific toxicological data for this compound is limited, extensive studies on similar long-chain fatty acid esters, such as Myristyl myristate, provide a strong basis for its safety assessment. These esters are generally considered to have a low order of toxicity.

| Test | Result | Compound Tested | Reference |

| Acute Oral LD50 (rat) | >14.4 g/kg | Myristyl Myristate | |

| Acute Dermal Toxicity (rabbit) | Non-toxic | Myristyl Myristate | |

| Skin Irritation (rabbit) | Minimal to mild | Myristyl Myristate | |

| Eye Irritation (rabbit) | Minimal | Myristyl Myristate | |

| Skin Sensitization (guinea pig) | Non-sensitizing | Myristyl Myristate |

Based on the available data for analogous compounds, this compound is not expected to be a significant skin or eye irritant, nor a skin sensitizer under normal conditions of use. It is considered safe for use in cosmetic and pharmaceutical applications when formulated to be non-irritating.

Biological Role and Signaling Pathways

This compound, as a long-chain fatty acid ester, is expected to be metabolized in the body into its constituent parts: myristyl alcohol and arachidic acid. These components can then enter their respective metabolic pathways.

Long-chain fatty acyl-CoA esters, which are intermediates in the metabolism of fatty acids, are recognized as important signaling molecules. They are involved in a variety of cellular processes, including:

-

Glycerolipid and glycerophospholipid biosynthesis

-

Beta-oxidation

-

Cellular differentiation and proliferation

-

Regulation of enzyme activities

Arachidic acid (eicosanoic acid) can be metabolized through pathways involving cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, leading to the formation of various bioactive mediators. These pathways are crucial in inflammation and other physiological processes.

The general metabolic fate and signaling role of a long-chain fatty acid ester is depicted in the following diagram.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound in various matrices. A reversed-phase HPLC method, similar to that used for other long-chain esters like myristyl nicotinate, would be appropriate.

General Analytical Workflow

-

Sample Preparation: Extraction of this compound from the formulation matrix using a suitable organic solvent (e.g., acetonitrile, isopropanol).

-

Chromatographic Separation: Separation on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and water.

-

Detection: Detection using a UV detector (at a low wavelength, e.g., 205-215 nm) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

The following diagram illustrates a typical analytical workflow for the quantification of this compound.

Conclusion

This compound is a well-characterized wax ester with significant potential as an excipient in drug development and formulation science. Its favorable physicochemical properties, combined with a strong safety profile based on data from analogous compounds, make it a versatile ingredient for topical and potentially oral delivery systems. Understanding its synthesis, analytical methods, and metabolic fate is crucial for its effective application in research and pharmaceutical product development.

References

An In-depth Technical Guide to the Lipid Classification of Myristyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipid classification, physicochemical properties, and analytical methodologies related to myristyl arachidate. The information is intended to support research, development, and quality control activities involving this wax ester.

Lipid Classification and Structure

This compound, also known by its IUPAC name tetradecyl icosanoate, is classified as a wax ester.[1][2][] Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1][2]

In the case of this compound, the constituent molecules are myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). Its chemical structure is characterized by a long, nonpolar hydrocarbon chain, rendering it highly hydrophobic.

According to the comprehensive LIPID MAPS classification system, this compound is assigned the following classification:

-

Category: Fatty Acyls [FA]

-

Main Class: Fatty Esters [FA07]

-

Sub Class: Wax monoesters [FA0701]

-

LIPID MAPS ID: WE(14:0/20:0)

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | Methyl Arachidate (Experimental) | General Wax Ester Characteristics |

| Molecular Formula | C34H68O2 | C21H42O2 | - |

| Molecular Weight | 508.9 g/mol | 326.56 g/mol | - |

| Melting Point | Not available | 45-48 °C | Saturated, long-chain wax esters are typically solids at room temperature with high melting points. |

| Boiling Point | Not available | 215-216 °C at 10 mmHg | High due to large molecular mass and nonpolar nature. |

| Solubility | Not available | Soluble in alcohol and ether; insoluble in water. | Generally soluble in nonpolar organic solvents like hexane, chloroform, and diethyl ether. Insoluble in water. |

| Kovats Retention Index (Standard non-polar) | 3547.92 | Not available | - |

| Collision Cross Section ([M-H]⁻) | 226.49 Ų | Not available | - |

Note: The data for this compound is computationally predicted by PubChem. The data for methyl arachidate is provided for comparison as an experimentally characterized long-chain fatty acid ester.

Experimental Protocols

The analysis of this compound and other wax esters requires specialized techniques due to their high molecular weight and low volatility. The following are detailed methodologies for key analytical techniques.

High-Temperature Gas Chromatography (HT-GC)

HT-GC is the preferred method for the direct analysis of intact wax esters, avoiding derivatization steps that can lead to information loss.

Objective: To separate and quantify this compound.

Instrumentation:

-

Gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1HT, DB-5HT).

-

High-temperature injector and detector.

-

Mass spectrometer (for GC-MS).

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable high-boiling point solvent (e.g., hexane, toluene) to a final concentration of 0.1-1.0 mg/mL.

-

-

GC-MS Parameters:

-

Injector Temperature: 390 °C

-

Detector Temperature: 390 °C

-

Column Temperature Program:

-

Initial temperature: 120 °C

-

Ramp 1: 15 °C/min to 240 °C

-

Ramp 2: 8 °C/min to 390 °C

-

Hold at 390 °C for 6 minutes.

-

-

Carrier Gas: Helium or Hydrogen.

-

Injection Volume: 1 µL.

-

MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-920.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of a calibration curve prepared with a certified reference standard.

-

Workflow for HT-GC Analysis of this compound

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and purification of wax esters from complex lipid mixtures.

Objective: To isolate this compound from a lipid extract.

Materials:

-

Silica gel 60 TLC plates.

-

Developing tank.

-

Solvent system: Hexane:Diethyl Ether:Acetic Acid (90:10:1, v/v/v).

-

Visualization reagent: 0.05% Rhodamine 6G in ethanol or iodine vapor.

-

UV lamp.

Methodology:

-

Sample Application:

-

Dissolve the lipid extract in a minimal amount of a volatile solvent (e.g., chloroform, hexane).

-

Spot the dissolved sample onto the baseline of the TLC plate.

-

-

Development:

-

Place the TLC plate in a developing tank pre-saturated with the solvent system.

-

Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the tank and allow the solvent to evaporate.

-

Visualize the separated lipid classes by spraying with Rhodamine 6G solution and viewing under a UV lamp, or by placing the plate in a tank with iodine crystals. Wax esters will appear as a distinct band.

-

-

Elution (for purification):

-

Identify the band corresponding to wax esters by comparison with a standard.

-

Scrape the silica gel from this band into a clean tube.

-

Elute the this compound from the silica gel using a polar solvent like diethyl ether or chloroform.

-

Logical Flow for TLC-based Purification

References

Biocatalytic synthesis of long-chain wax esters

An In-depth Technical Guide to the Biocatalytic Synthesis of Long-Chain Wax Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocatalytic synthesis of long-chain wax esters, valuable compounds with wide-ranging applications in pharmaceuticals, cosmetics, and as specialty lubricants. The guide details the enzymatic and whole-cell biocatalytic approaches, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core concepts through diagrams.

Introduction to Wax Esters and Biocatalysis

Wax esters are esters composed of long-chain fatty acids and long-chain fatty alcohols.[1] Traditionally, they have been sourced from natural origins like jojoba oil and spermaceti from sperm whales.[1][2] However, ethical and sustainability concerns have driven the development of alternative production methods.[2] Chemical synthesis is a viable route but often requires harsh reaction conditions and can generate undesirable byproducts.[2]

Biocatalysis has emerged as a green and efficient alternative, utilizing enzymes or whole-cell systems to produce wax esters under mild conditions with high specificity. This approach minimizes energy consumption and waste generation compared to chemical methods. Lipases are the most commonly employed enzymes for the direct esterification of fatty acids and fatty alcohols. More recently, metabolic engineering of microorganisms has enabled the de novo synthesis of wax esters from simple carbon sources.

Enzymatic Synthesis of Wax Esters

The enzymatic synthesis of wax esters primarily involves the use of lipases to catalyze the esterification of a long-chain fatty acid and a long-chain fatty alcohol.

Key Enzymes

Lipases (EC 3.1.1.3) are the workhorses of enzymatic wax ester synthesis. Several commercially available lipases have demonstrated high efficacy:

-

Novozym® 435 : An immobilized lipase from Candida antarctica B, it is one of the most frequently used biocatalysts for this application due to its high activity and stability.

-

Lipozyme® RMIM : An immobilized lipase from Rhizomucor miehei, it also shows excellent performance in wax ester synthesis.

-

Other lipases from species such as Thermomyces lanuginosus, Pseudomonas fluorescens, and Rhizopus oryzae have also been successfully utilized.

Immobilization of these enzymes on solid supports is a common strategy to enhance their stability, allow for easy separation from the reaction mixture, and enable their reuse over multiple batches.

Substrates

A wide variety of long-chain fatty acids and fatty alcohols can be used as substrates, allowing for the synthesis of a diverse range of wax esters with tailored properties.

-

Common Fatty Acids : Oleic acid, palmitic acid, stearic acid, and lauric acid.

-

Common Fatty Alcohols : Cetyl alcohol, oleyl alcohol, and behenyl alcohol.

The choice of substrates directly influences the physical properties, such as melting point and lubricity, of the resulting wax ester.

Reaction Parameters and Optimization

The efficiency of enzymatic wax ester synthesis is highly dependent on several reaction parameters:

-

Temperature : Optimal temperatures typically range from 40°C to 70°C.

-

Substrate Molar Ratio : The molar ratio of fatty acid to fatty alcohol can significantly impact the reaction equilibrium and conversion rate. An excess of one substrate is often used to drive the reaction towards product formation.

-

Enzyme Loading : The concentration of the lipase is a key factor in determining the reaction rate.

-

Water Activity (a_w) : Water is a product of the esterification reaction. Therefore, maintaining a low water activity is crucial to favor synthesis over the reverse reaction, hydrolysis. This can be achieved by using a solvent-free system, performing the reaction in a non-polar organic solvent, or by adding molecular sieves.

-

Solvent System : Reactions can be performed in a solvent-free system or in organic solvents such as hexane, isooctane, or dodecane to reduce mass transfer limitations and facilitate product recovery.

Whole-Cell Biocatalysis for Wax Ester Production

An alternative to using isolated enzymes is to employ whole microbial cells that have been metabolically engineered to produce wax esters. This approach can utilize simple feedstocks like glucose and convert them into the desired products.

Biosynthetic Pathway

The core of whole-cell wax ester synthesis lies in the heterologous expression of two key enzymes:

-

Fatty Acyl-CoA Reductase (FAR) : This enzyme reduces fatty acyl-CoAs to the corresponding fatty alcohols.

-

Wax Ester Synthase (WS) : This enzyme then esterifies the newly formed fatty alcohol with another fatty acyl-CoA molecule to produce a wax ester.

Caption: The two-step biosynthetic pathway for wax ester production in whole-cell biocatalysts.

Engineered Microorganisms

Several microorganisms have been successfully engineered for wax ester production:

-

Yarrowia lipolytica : This oleaginous yeast is a promising host due to its ability to naturally accumulate high levels of lipids.

-

Escherichia coli : The well-characterized genetics and rapid growth of E. coli make it a suitable platform for metabolic engineering.

-

Rhodococcus jostii : This bacterium has been engineered to produce high-value unsaturated wax esters.

Metabolic engineering strategies often involve not only the introduction of the FAR and WS genes but also the modification of native metabolic pathways to increase the precursor pool of fatty acyl-CoAs.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the biocatalytic synthesis of long-chain wax esters.

Table 1: Enzymatic Synthesis of Wax Esters

| Enzyme | Fatty Acid | Fatty Alcohol | Solvent | Temp (°C) | Reaction Time | Conversion (%) | Reference |

| Immobilized Candida sp. 99-125 | Oleic Acid | Cetyl Alcohol | Solvent-free | 40 | 8 h | 98 | |

| Lipozyme RMIM | Coconut Oil Fatty Acids | Oleyl Alcohol | Isooctane | 45 | 3 h | >88 | |

| Immobilized T. lanuginosus Lipase | Oleic Acid | Cetyl Alcohol | Hexane | 50 | 9 h | 90.2 | |

| Immobilized T. lanuginosus Lipase | Oleic Acid | Cetyl Alcohol | Solvent-free | 50 | 24 h | 91.5 | |

| Novozym 435 | Octanoic Acid | Cetyl Alcohol | n-Hexane | 50-60 | - | High Yield | |

| Immobilized C. antarctica Lipase B | Lauric, Myristic, Palmitic, Stearic Acids | Cetyl Alcohol | Solvent-free | 70 | 1 h | 97 |

Table 2: Whole-Cell Biocatalysis for Wax Ester Production

| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity | Reference |

| Engineered Y. lipolytica | Waste Cooking Oil | 7.6 | 0.31 | - | |

| Engineered E. coli | - | 3.7-4.0 | - | - | |

| Engineered R. jostii RHA1 | Glucose | ~5 | 0.025 | 1 g/L/day | |

| Engineered E. coli (Continuous) | Glucose, Palmitic Acid | - | 0.01 | 6.38–23.35 mg/(L·h) |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic synthesis of wax esters.

Protocol for Enzymatic Synthesis of Cetyl Oleate

This protocol is adapted from studies using immobilized lipases.

Materials:

-

Immobilized lipase (e.g., Novozym 435 or Lipozyme RMIM)

-

Oleic acid

-

Cetyl alcohol

-

Organic solvent (e.g., n-hexane, optional)

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Molecular sieves (optional, for water removal)

Procedure:

-

Substrate Preparation : Accurately weigh oleic acid and cetyl alcohol to achieve the desired molar ratio (e.g., 1:1 or 1:1.2).

-

Reaction Setup :

-

Solvent-free system : Add the substrates to the reaction vessel and heat to the desired reaction temperature (e.g., 50°C) with stirring until the mixture is molten and homogeneous.

-

Solvent-based system : Dissolve the substrates in the chosen organic solvent (e.g., n-hexane) in the reaction vessel.

-

-

Enzyme Addition : Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight (e.g., 1-10% w/w).

-

Water Removal (Optional) : If controlling water activity is critical, add activated molecular sieves to the reaction mixture.

-

Reaction : Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at the desired temperature and agitation speed for the specified reaction time (e.g., 8-24 hours).

-

Monitoring : Periodically take samples from the reaction mixture to monitor the progress of the reaction by analyzing the conversion of fatty acid using methods like titration or gas chromatography (GC).

-

Termination and Product Recovery : After the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.

-

Purification : The product can be purified by removing unreacted fatty acids with an alkaline solution (e.g., saturated sodium carbonate) and unreacted fatty alcohol by washing with a solvent like ethanol.

References

Myristyl Arachidate: A Technical Guide to a Long-Chain Wax Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl arachidate (C34H68O2) is a long-chain wax ester formed from myristyl alcohol and arachidic acid. While the specific historical discovery of this individual ester is not extensively documented, its constituent fatty acid and alcohol have well-established origins and properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its current and potential applications in the pharmaceutical and cosmetic industries. Particular focus is given to its role as an excipient in drug delivery systems and as an emollient in topical formulations.

Introduction: A Historical and Chemical Context

The history of this compound is intrinsically linked to the discovery and characterization of its constituent molecules: myristic acid (tetradecanoic acid) and arachidic acid (icosanoic acid). Myristic acid was first isolated from nutmeg, Myristica fragrans, from which it derives its name. Arachidic acid is named from the Latin arachis for peanut, as it is a minor constituent of peanut oil.

Wax esters, such as this compound, are naturally occurring lipids found in various plants and animals, where they serve protective and energy-storage functions.[1][2] In industrial applications, these esters are valued for their unique physicochemical properties, including high hydrophobicity, solid-state at room temperature, and biocompatibility.[1][3] While traditionally sourced from natural origins, synthetic routes, including enzymatic synthesis, are now common for producing high-purity wax esters for specialized applications.[4]

Physicochemical Properties of this compound

This compound is a saturated wax ester with the IUPAC name tetradecyl icosanoate. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C34H68O2 | |

| Molecular Weight | 508.9 g/mol | |

| CAS Number | 22413-04-3 | |

| Appearance | Solid | |

| Purity (typical) | >99% | |

| Storage Temperature | Room temperature or -20°C | |

| XLogP3-AA | 16.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 32 | |

| Exact Mass | 508.52193141 Da | |

| Topological Polar Surface Area | 26.3 Ų | |

| Kovats Retention Index | 3547.92 (Standard non-polar) |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of myristyl alcohol with arachidic acid. Both chemical and enzymatic methods can be employed. The following is a representative protocol for enzymatic synthesis, which offers high specificity and milder reaction conditions.

Objective: To synthesize this compound from myristyl alcohol and arachidic acid using an immobilized lipase catalyst.

Materials:

-

Myristyl alcohol (Tetradecan-1-ol)

-

Arachidic acid (Icosanoic acid)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

n-Hexane (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of myristyl alcohol and arachidic acid in a minimal amount of n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase (e.g., 5-10% by weight of the reactants) to the solution.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 60-70°C) under reflux for a specified period (e.g., 4-24 hours). The progress of the reaction can be monitored by TLC.

-

Enzyme Removal: After the reaction is complete, cool the mixture and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude this compound using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the ester from any unreacted starting materials.

-

Product Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the fractions and evaporate the solvent. The final product can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the ester functional group and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Applications in Drug Development and Formulation

Long-chain wax esters like this compound are valuable in the pharmaceutical industry due to their biocompatibility, biodegradability, and lipidic nature.

Role in Topical Formulations

This compound can function as an emollient and texture enhancer in dermatological creams and ointments. Its occlusive properties help to reduce transepidermal water loss and maintain skin hydration. Similar myristyl esters, such as myristyl myristate, are widely used for these purposes. Myristyl nicotinate, another myristyl ester, is under development as a prodrug for delivering nicotinic acid to the skin to improve the skin barrier.

Excipient in Oral Drug Delivery

In oral formulations, wax esters can be used to create controlled-release matrices for active pharmaceutical ingredients (APIs). The solid, lipidic nature of these esters allows for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the oral bioavailability of poorly water-soluble drugs. Carnauba wax, a natural wax rich in esters, is used as a tablet-coating agent.

Analytical Methodologies

The analysis of this compound in formulations is crucial for quality control and stability testing. High-performance liquid chromatography (HPLC) is a common technique for this purpose.

Protocol: HPLC Analysis of this compound

Objective: To quantify the amount of this compound in a topical cream formulation.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/Isopropanol (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 205 nm (or suitable wavelength for esters)

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a portion of the cream formulation and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Synthesis of this compound

Caption: Enzymatic synthesis of this compound.

Role in a Solid Lipid Nanoparticle (SLN)

Caption: this compound in an SLN for drug delivery.

Conclusion

This compound, as a representative long-chain wax ester, holds significant potential for applications in the pharmaceutical and cosmetic industries. Its well-defined physicochemical properties make it an excellent candidate for use as an emollient, texture enhancer, and a key component in advanced drug delivery systems. The availability of efficient synthetic methods, including enzymatic routes, allows for the production of high-purity this compound suitable for these demanding applications. Further research into the biological interactions of this compound and other long-chain esters will likely expand their utility in drug development and personalized medicine.

References

Methodological & Application

Application Notes: Myristyl Arachidate as a Standard in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Myristyl arachidate as a standard in gas chromatography (GC) for the quantification of long-chain wax esters in complex biological or chemical samples. This compound, a wax ester composed of myristyl alcohol and arachidic acid, serves as an excellent internal standard due to its high molecular weight, thermal stability, and infrequent natural occurrence in many common biological matrices.

Introduction

Gas chromatography is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the analysis of complex lipid mixtures, such as those found in cosmetic formulations, food products, and biological extracts, accurate quantification requires the use of appropriate standards. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, require high-temperature GC methods for their analysis due to their low volatility.

This compound (tetradecyl eicosanoate) is a C34 wax ester that can be utilized as an internal standard for the quantification of other wax esters. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[1] It helps to correct for variations in sample injection volume, derivatization efficiency, and instrument response. The choice of an internal standard is critical and should be based on its chemical similarity to the analytes of interest and its ability to be chromatographically resolved from them.

This document outlines the protocol for using this compound as an internal standard for the GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (MS) analysis of wax esters.

Experimental Protocols

Materials and Reagents

-

This compound standard: Purity >95%

-

Solvent: Hexane or Toluene (GC grade)

-

Sample Matrix: e.g., cosmetic cream, plant wax extract, or other lipid-containing sample.

-

Derivatization Reagent (if analyzing constituent fatty acids and alcohols separately): Boron trifluoride/methanol (BF3/MeOH) or Methanolic HCl.[2][3]

Standard Preparation

Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of hexane or toluene in a volumetric flask.

-

Store the stock solution at -20°C in an amber vial.[4]

Calibration Standards:

Prepare a series of calibration standards containing a fixed concentration of the this compound internal standard and varying concentrations of the analyte(s) of interest.

Sample Preparation

-

Extraction of Lipids: Extract the lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).

-

Addition of Internal Standard: Add a known volume of the this compound internal standard stock solution to the extracted lipid sample. For example, add 100 µL of the 1 mg/mL stock solution to the extract from 100 mg of the original sample.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of hexane or toluene (e.g., 1 mL) for GC analysis.

Gas Chromatography (GC) Conditions

The analysis of intact wax esters requires a high-temperature GC method.

| Parameter | GC-FID Condition | GC-MS Condition |

| Column | DB-1HT or equivalent high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness)[5] | DB-5MS or equivalent high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1-2 mL/min | Helium at a constant flow of 1 mL/min |

| Injection Mode | Split (e.g., 20:1) or Splitless | Splitless |

| Injection Volume | 1 µL | 1 µL |

| Injector Temperature | 390°C | 300°C |

| Oven Program | Initial: 120°C, hold for 2 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 10 min | Initial: 150°C, hold for 2 minRamp: 10°C/min to 320°C, hold for 15 min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temperature | 390°C | Transfer line: 325°C, Ion source: 230°C |

| MS Scan Range | N/A | m/z 50-920 |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of expected results when using this compound as an internal standard.

Table 1: Chromatographic Data for this compound and a Representative Analyte (Hexadecyl Stearate)

| Compound | Retention Time (min) | Peak Area (arbitrary units) |

| Hexadecyl Stearate (Analyte) | 28.5 | Varies with concentration |

| This compound (IS) | 32.1 | Consistent across samples |

Table 2: Calibration Curve Data for Hexadecyl Stearate using this compound as Internal Standard

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 50,000 | 500,000 | 0.10 |

| 25 | 125,000 | 500,000 | 0.25 |

| 50 | 250,000 | 500,000 | 0.50 |

| 100 | 500,000 | 500,000 | 1.00 |

| 200 | 1,000,000 | 500,000 | 2.00 |

| Linearity (R²) | - | - | 0.9995 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of wax esters using this compound as an internal standard.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Myristyl Arachidate: Application and Protocols for Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myristyl Arachidate in Lipidomics

This compound (tetradecyl eicosanoate) is a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). As a member of the wax ester lipid class, it is characterized by its high hydrophobicity and chemical stability. In the burgeoning field of lipidomics, which seeks to comprehensively analyze the lipid profiles of biological systems, this compound serves as a valuable tool, primarily utilized as an internal standard for the quantification of other wax esters and related lipid species. Its well-defined chemical structure and commercial availability in high purity make it an excellent choice for ensuring accuracy and reproducibility in complex lipidomics workflows.[1]

Lipidomics studies have implicated dysregulation of lipid metabolism in a variety of diseases, making the precise quantification of lipid species crucial for biomarker discovery and drug development.[2] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of lipidomics, enabling the detailed structural characterization and quantification of lipids like this compound.[3][4]

Application: this compound as an Internal Standard

A primary application of this compound in lipidomics research is its use as an internal standard (IS). The role of an internal standard is to compensate for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of quantification.[5] this compound is particularly suited for this role in the analysis of other long-chain wax esters due to its similar chemical properties, which ensures comparable extraction efficiency and ionization response in mass spectrometry.

Key Advantages as an Internal Standard:

-

Chemical Similarity: Behaves similarly to other endogenous wax esters during extraction and chromatography.

-

Distinct Mass: Has a unique molecular weight that is unlikely to overlap with endogenous lipids in most biological samples.

-

High Purity: Commercially available in a highly purified form, preventing interference from contaminants.

-

Stability: As a saturated wax ester, it is resistant to oxidation and degradation during sample processing.

Experimental Protocols

The following protocols are adapted from established methodologies for the analysis of wax esters in biological samples, incorporating this compound as an internal standard.

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a method for the extraction of total lipids, including wax esters, from a biological matrix such as plasma or tissue homogenate.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen gas evaporator

-

Glass vials

Procedure:

-

To a glass vial, add 100 µL of the biological sample.

-

Add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex briefly and centrifuge at 2000 x g for 5 minutes at 4°C.

-

Carefully collect the lower organic phase, which contains the lipids, into a new glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines the parameters for the quantitative analysis of wax esters using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX TripleTOF)

-

Reversed-phase C18 column suitable for lipid analysis

LC Parameters:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A suitable gradient to separate wax esters, for example:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the target wax esters. The fragmentation of wax esters typically yields product ions corresponding to the fatty acid and fatty alcohol moieties.

Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve to determine the absolute concentration of target wax esters in the sample.

Table 1: Illustrative Quantitative Data for Wax Ester Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Peak Area (Sample) | Peak Area (IS) | Calculated Concentration (ng/mL) |

| This compound (IS) | 509.5 [M+H]+ | 313.3 | 12.5 | - | 1,250,000 | 100 (spiked) |

| Endogenous Wax Ester 1 | 537.5 [M+H]+ | 283.3 | 11.8 | 875,000 | 1,250,000 | 70 |

| Endogenous Wax Ester 2 | 565.6 [M+H]+ | 311.3 | 13.2 | 1,500,000 | 1,250,000 | 120 |

Note: The values in this table are for illustrative purposes to demonstrate the principle of quantification using an internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of wax esters using this compound as an internal standard.

Caption: Workflow for quantitative wax ester analysis.

Signaling Pathways and this compound

While lipids, in general, are integral to cellular signaling, acting as second messengers and modulating protein function, specific signaling pathways directly involving this compound are not well-documented in current literature. Wax esters are primarily known for their roles in energy storage and as components of protective hydrophobic barriers. Future lipidomics research may uncover more specific biological roles for individual wax ester species like this compound.

The diagram below illustrates a generalized view of how lipidomics data, such as that obtained using this compound as a standard, can be integrated into broader biological research.

Caption: Integration of lipidomics data into research.

References

Application Notes and Protocol for the Dissolution of Myristyl Arachidate in Experimental Settings

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Myristyl arachidate (tetradecyl eicosanoate), a wax ester, for use in various experimental applications. The information compiled herein is based on established methods for handling long-chain fatty acid esters and similar lipid compounds.

Data Presentation: Solubility of this compound

This compound, being a long-chain wax ester, is a non-polar molecule with low solubility in polar solvents like water, but good solubility in a range of organic solvents.[1] The following table summarizes the qualitative solubility of this compound and provides guidance on solvent selection for creating stock solutions.

| Solvent/Solvent System | Solubility Profile | Recommended Usage & Remarks |

| Chloroform | Soluble | A common solvent for dissolving wax esters and other lipids.[2][3][4] For particularly difficult-to-dissolve saturated lipids, the addition of a small amount of methanol (~2%) and deionized water (~0.5-1%) can improve solubility.[5] |

| Hexane / Heptane | Soluble | Recommended for gas chromatography (GC) analysis and general dissolution of non-polar compounds. |

| Toluene | Soluble | Effective for dissolving fatty acids and triglycerides. |

| Diethyl Ether | Soluble | A general-purpose solvent for non-polar compounds. |

| Chloroform:Methanol (2:1 v/v) | Soluble | A standard mixture for the extraction and dissolution of a broad range of lipids from biological samples. |

| Ethanol | Sparingly to Soluble | Often requires heating to dissolve long-chain fatty acids and their esters. A 1 M ethanolic NaOH solution has been used to dissolve wax esters at 90°C for saponification. |

| Dimethyl Sulfoxide (DMSO) | Sparingly to Soluble | Can be used to prepare concentrated stock solutions of fatty acids for cell culture, but may require heating. The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid cellular toxicity. |

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for general laboratory use and for cell culture experiments.

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound for chemical analyses or for use in non-aqueous experimental systems.

Materials:

-

This compound (solid)

-

Anhydrous chloroform (or other suitable non-polar solvent, see table above)

-

Glass vials with Teflon-lined caps

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator bath

-

Heating block or water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

-

Initial Dissolution: Transfer the weighed this compound to a glass vial. Add a small volume of the chosen solvent (e.g., chloroform) to the vial.

-

Enhancing Solubility (if necessary):

-

Warming: Gently warm the vial in a heating block or water bath to a temperature not exceeding 50°C. Swirl the vial intermittently until the solid is fully dissolved. Caution: Ensure proper ventilation when heating volatile organic solvents.

-

Sonication: Place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.

-

-

Final Dilution: Once the this compound is completely dissolved, transfer the solution to a volumetric flask. Rinse the vial with a small amount of fresh solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

-

Volume Adjustment: Add the solvent to the volumetric flask up to the calibration mark to achieve the final desired concentration.

-

Storage: Store the stock solution in a tightly sealed glass vial at -20°C to prevent solvent evaporation and degradation.

Protocol 2: Preparation of a this compound-Bovine Serum Albumin (BSA) Complex for Cell Culture

For experiments involving live cells, it is crucial to deliver the lipid in a non-toxic manner. This is typically achieved by complexing the fatty acid ester to a carrier protein like fatty acid-free BSA.

Materials:

-

This compound stock solution in ethanol or DMSO (prepared as in Protocol 1, using the respective solvent)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile conical tubes

-

Water bath or incubator at 37°C

-

Sterile syringe filters (0.22 µm)

Procedure:

-

BSA Solution Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium. Dissolve the BSA by gentle inversion or slow stirring at 37°C. Do not vortex vigorously as this can denature the protein. Sterilize the BSA solution by passing it through a 0.22 µm filter.

-

Complex Formation:

-

Warm the BSA solution to 37°C.

-

While gently vortexing the warm BSA solution, slowly add the this compound stock solution (in ethanol or DMSO) dropwise. The molar ratio of this compound to BSA is critical and should be optimized for your specific cell type and experiment, but a starting point could be a 3:1 to 6:1 ratio.

-

-

Incubation: Incubate the mixture in a shaking water bath or incubator at 37°C for at least 30 minutes to allow for the complex to form.

-

Final Dilution: The resulting this compound-BSA complex can then be diluted to the final working concentration in your complete cell culture medium.

-

Control Preparation: Prepare a vehicle control by adding the same amount of the solvent (ethanol or DMSO) used to dissolve the this compound to a separate aliquot of the BSA solution.

Mandatory Visualization

Caption: Workflow for preparing a this compound stock solution.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nva.sikt.no [nva.sikt.no]

- 5. avantiresearch.com [avantiresearch.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Wax Esters

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants (e.g., jojoba oil, carnauba wax), insects (e.g., beeswax), and animals. The analysis of wax esters is critical in various industries, including cosmetics, pharmaceuticals, and food science, for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of these complex molecules. This document provides detailed protocols for the analysis of wax esters using HPLC.

The separation of wax esters by HPLC is primarily based on their chemical structure, particularly their total carbon number and degree of unsaturation. In Reversed-Phase HPLC (RP-HPLC), the most common approach, retention time generally increases with the total number of carbons and decreases with the number of double bonds.

Key Separation Techniques

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and widely used method for separating long-chain wax esters. Stationary phases such as C18 and C30 are particularly effective for this purpose.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC is useful for separating lipid classes, including the separation of wax esters from other non-polar lipids like hydrocarbons and sterol esters. In NP-HPLC, less polar compounds elute first.

Supercritical Fluid Chromatography (SFC)

SFC is a modern alternative that offers faster analysis times and reduced consumption of organic solvents compared to traditional HPLC. It provides excellent separation of lipid classes and can resolve individual wax ester species based on carbon number and degree of unsaturation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with C30 Column and ELSD/APCI-MS Detection

This method is suitable for the detailed profiling and quantification of individual wax ester species in commercial waxes like carnauba, beeswax, and jojoba oil.[1][2][3][4]

1. Sample Preparation

-

Dissolve the wax sample in chloroform or a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 1-5 mg/mL.[5]

-

Gentle heating and sonication may be necessary to fully dissolve the wax esters.

-

Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.

-

Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and chloroform.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10-20 µL.

3. Detector Settings

-

Evaporative Light Scattering Detector (ELSD):

-

Nebulizer Temperature: 35 °C.

-

Evaporator (Drift Tube) Temperature: 48 °C.

-

Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute).

-

-

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) (Positive Ion Mode):

-

Vaporizer Temperature: 400 °C.

-

Capillary Voltage: 3.5 kV.

-

Corona Current: 5 µA.

-

Scan Range: m/z 300-1200.

-

4. Data Analysis

-

The ELSD is suitable for detecting all wax components, while APCI-MS is particularly useful for identifying wax esters. Hydrocarbons may not be detected by APCI-MS. This method has been shown to separate wax esters up to C60.

Protocol 2: Normal-Phase HPLC for Wax Ester Class Separation

This protocol is effective for isolating the wax ester fraction from other lipid classes.

1. Sample Preparation

-

Dissolve the lipid extract in the mobile phase (Hexane:MTBE) to a concentration of 1-5 mg/mL.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the sample through a 0.45 µm PTFE syringe filter.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard NP-HPLC system.

-

Column: Silica column.

-

Mobile Phase: A gradient system using solvents like hexane and methyl tert-butyl ether (MTBE) with a small percentage of acetic acid can be employed.

-

Flow Rate: Typically 1-2 mL/min.

3. Detection

-

An Evaporative Light Scattering Detector (ELSD) is commonly used for detection in NP-HPLC of lipids.

4. Elution Order

-